molecular formula C10H10F2O2 B1446620 (4-(Difluoromethyl)phenyl)propanoic acid CAS No. 1546905-68-3

(4-(Difluoromethyl)phenyl)propanoic acid

Cat. No.: B1446620
CAS No.: 1546905-68-3
M. Wt: 200.18 g/mol
InChI Key: LVXZDAFJMMWJLD-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F2O2 and its molecular weight is 200.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective and Therapeutic Potential

Phenylpropanoic acids, including caffeic acid and its derivatives, have been investigated for their protective effects against brain toxicity and potential therapeutic applications in Alzheimer's disease (AD). These compounds exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, due to their structural properties. For instance, caffeic acid (CA) and its derivatives like chlorogenic acid (CGA) and caffeic acid phenethyl ester (CAPE) have shown significant protective effects in models of AD, targeting β-amyloid formation, aggregation, and neurotoxicity through antioxidant and specific anti-inflammatory mechanisms (Habtemariam, 2017).

Environmental Interactions

Studies on the sorption behavior of phenoxy herbicides, including compounds structurally related to phenylpropanoic acids, indicate the influence of soil parameters on the environmental fate of these chemicals. Research demonstrates that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, suggesting that similar compounds may exhibit comparable environmental interactions (Werner, Garratt, & Pigott, 2012).

Anticancer Applications

Cinnamic acid derivatives, closely related to phenylpropanoic acids, have garnered attention for their anticancer potentials. These compounds have been investigated for their traditional and synthetic antitumor agents, with research revealing their significant antitumor efficacy. The broad spectrum of biological activities of these derivatives highlights the potential of phenylpropanoic acids in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Pharmacological Effects and Applications

Chlorogenic acid (CGA), another phenylpropanoic acid derivative, is known for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. CGA's ability to modulate lipid metabolism and glucose regulation suggests potential therapeutic applications for metabolic disorders. These effects highlight the significance of investigating phenylpropanoic acids and their derivatives for various pharmacological applications (Naveed et al., 2018).

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is a flammable liquid and vapor. It may be corrosive to metals and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

A review article discusses the recent advances made in difluoromethylation processes based on X–CF2H bond formation . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Properties

IUPAC Name

3-[4-(difluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXZDAFJMMWJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546905-68-3
Record name 3-(4-(difluoromethyl)phenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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